N-(4-chlorophenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound that belongs to the class of dibenzodiazepines. This compound is known for its potential pharmacological properties and is of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can be achieved through various synthetic routes. One common method involves the use of Fe(acac)2/TBHP-promoted radical addition/cyclization reactions of o-isocyanodiaryl amines . This process involves the addition of isocyanide followed by cyclization to form the desired dibenzodiazepine structure. The reaction conditions are typically mild, and the process shows good functional group compatibility.
Industrial Production Methods
In an industrial setting, continuous flow chemistry is often employed for the efficient synthesis of benzodiazepines, including dibenzodiazepines . This method allows for the continuous production of the compound with high efficiency and yield. The process involves the use of microfluidic reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives can exhibit different pharmacological properties and are of interest in drug development.
Scientific Research Applications
N-(4-chlorophenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: It is used in biological studies to investigate its effects on various biological pathways and targets.
Industry: It is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, leading to its anxiolytic and sedative effects . It may also modulate the activity of various enzymes and ion channels, contributing to its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzodiazepines and benzodiazepines such as rilmazafone, diazepam, and clonazepam . These compounds share structural similarities and exhibit similar pharmacological properties.
Uniqueness
N-(4-chlorophenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is unique due to its specific substitution pattern and the presence of both phenyl and chlorophenyl groups. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C26H22ClN3O2 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-oxo-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C26H22ClN3O2/c27-18-13-15-19(16-14-18)28-26(32)30-22-11-5-4-9-20(22)29-21-10-6-12-23(31)24(21)25(30)17-7-2-1-3-8-17/h1-5,7-9,11,13-16,25,29H,6,10,12H2,(H,28,32) |
InChI Key |
JPBLRQVNZTYZAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
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